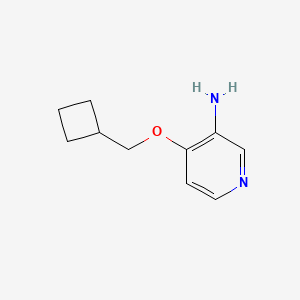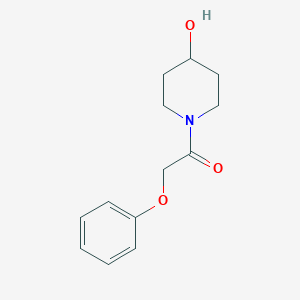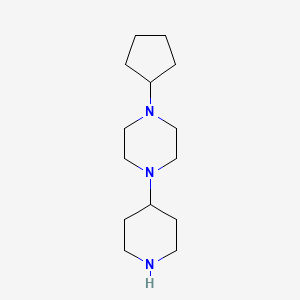![molecular formula C12H16ClN3O2 B1460173 2-氯-7,8-二氢吡啶并[3,2-d]嘧啶-5(6H)-羧酸叔丁酯 CAS No. 1421311-91-2](/img/structure/B1460173.png)
2-氯-7,8-二氢吡啶并[3,2-d]嘧啶-5(6H)-羧酸叔丁酯
描述
The compound is also known as tert-butyl 2-(2-(2-chloroethoxy)ethoxy)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate . It has a molecular weight of 357.84 and is a light yellow liquid . The compound is stored at temperatures between 0-5°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the design of some novel disubstituted 7,8-dihydro-6H-5,8-ethanopyrido[3,2-d]pyrimidine derivatives was developed from quinuclidinone, which afforded versatile platforms bearing one lactam function in position C-2 that were then used to create C–N or C–C bonds for SNAr or palladium-catalyzed cross-coupling reactions by in situ C–O activation .Molecular Structure Analysis
The InChI code for the compound is 1S/C16H24ClN3O4/c1-16(2,3)24-15(21)20-7-4-5-12-13(20)11-18-14(19-12)23-10-9-22-8-6-17/h11H,4-10H2,1-3H3 . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 357.84 . It is a light yellow liquid and is stored at temperatures between 0-5°C .科学研究应用
生物医学应用
吡啶并[2,3-d]嘧啶是一种重要的杂环骨架,能够为体内的多种受体提供配体 . 由于其与DNA和RNA中存在的氮碱类似,因此引起了人们的极大兴趣 .
抗增殖活性
这类化合物具有抗增殖活性 . 例如,属于吡啶并[2,3-d]嘧啶-5-酮衍生物的化合物API-1是一种很有前景的抗增殖剂 .
抗菌活性
吡啶并[2,3-d]嘧啶也表现出抗菌活性 ,使其成为开发新型抗菌药物的潜在候选药物。
抗炎和镇痛活性
这些化合物已被证明具有抗炎和镇痛活性 ,表明其在治疗与炎症和疼痛相关的疾病方面具有潜在的应用价值。
降压活性
吡啶并[2,3-d]嘧啶已被证明具有降压活性 ,表明其在高血压的管理方面具有潜在的应用价值。
抗组胺活性
这些化合物也已被证明具有抗组胺活性 ,这可能使其在治疗过敏反应方面发挥作用。
有丝分裂驱动蛋白抑制剂
吡啶并[2,3-d]嘧啶-7-酮的一些衍生物,如单甲酯,已被确定为有丝分裂驱动蛋白的抑制剂 。这使得它们可能成为癌症治疗中重要的化疗药物。
二氢叶酸还原酶(DHFR)抑制剂
基于吡啶并[2,3-d]嘧啶结构的化合物,如吡啶三甲酯,已被发现可以抑制二氢叶酸还原酶(DHFR),并表现出良好的抗肿瘤作用 .
安全和危害
作用机制
Target of Action
Similar compounds in the pyrido[2,3-d]pyrimidines class have been found to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities .
Mode of Action
It’s known that when heated under reflux with meona in buoh, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This suggests that the compound may interact with its targets through a similar mechanism.
Biochemical Pathways
Compounds of the pyrido[2,3-d]pyrimidines class have been found to affect a wide range of biological pathways due to their diverse biological activity .
Result of Action
Compounds of the pyrido[2,3-d]pyrimidines class have been found to exhibit a wide range of biological activity, suggesting that this compound may have similar effects .
生化分析
Biochemical Properties
2-Chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of tetrahydrofolate, a cofactor essential for the production of nucleotides . Additionally, this compound may interact with various kinases, influencing cell signaling pathways and cellular responses .
Cellular Effects
The effects of 2-Chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester on cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting DHFR, the compound can lead to a reduction in nucleotide synthesis, affecting DNA replication and cell proliferation . This inhibition can result in cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells . Furthermore, the compound’s interaction with kinases can alter phosphorylation events, impacting various signaling cascades and cellular responses .
Molecular Mechanism
At the molecular level, 2-Chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester exerts its effects through several mechanisms. The primary mechanism involves binding to the active site of DHFR, inhibiting its activity and preventing the conversion of dihydrofolate to tetrahydrofolate . This inhibition leads to a decrease in the availability of tetrahydrofolate, which is necessary for nucleotide synthesis and DNA replication . Additionally, the compound may interact with other biomolecules, such as kinases, influencing their activity and downstream signaling pathways . These interactions can result in changes in gene expression, enzyme activity, and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound is relatively stable under ambient conditions but may degrade over extended periods or under specific conditions . Long-term exposure to the compound can lead to sustained inhibition of DHFR, resulting in prolonged effects on nucleotide synthesis and cell proliferation . Additionally, the compound’s impact on cellular signaling pathways may evolve over time, leading to changes in cellular responses and adaptation .
Dosage Effects in Animal Models
The effects of 2-Chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily inhibit DHFR, leading to reduced nucleotide synthesis and cell proliferation . At higher doses, the compound may induce toxic or adverse effects, such as off-target interactions and disruption of other cellular processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing significant toxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications .
Metabolic Pathways
2-Chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester is involved in several metabolic pathways. The compound is metabolized by various enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation and elimination from the body . The metabolic pathways of the compound can influence its bioavailability, efficacy, and toxicity . Additionally, the compound’s interaction with metabolic enzymes can affect metabolic flux and metabolite levels, potentially leading to changes in cellular metabolism and function .
Transport and Distribution
The transport and distribution of 2-Chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester within cells and tissues are critical for its activity and function. The compound is transported across cell membranes by specific transporters and binding proteins, influencing its localization and accumulation within cells . These transport mechanisms can affect the compound’s bioavailability and efficacy, as well as its potential for off-target effects . Additionally, the compound’s distribution within tissues can determine its therapeutic and toxic effects, highlighting the importance of understanding its transport and distribution properties .
Subcellular Localization
The subcellular localization of 2-Chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylic acid tert-butyl ester is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications . For instance, the compound’s interaction with DHFR may localize it to the cytoplasm, where it can effectively inhibit the enzyme’s activity . Additionally, the compound’s localization within specific subcellular compartments can influence its interactions with other biomolecules and its overall efficacy .
属性
IUPAC Name |
tert-butyl 2-chloro-7,8-dihydro-6H-pyrido[3,2-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O2/c1-12(2,3)18-11(17)16-6-4-5-8-9(16)7-14-10(13)15-8/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIVWSHYBKCXEMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2=NC(=NC=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001119254 | |
| Record name | Pyrido[3,2-d]pyrimidine-5(6H)-carboxylic acid, 2-chloro-7,8-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001119254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1421311-91-2 | |
| Record name | Pyrido[3,2-d]pyrimidine-5(6H)-carboxylic acid, 2-chloro-7,8-dihydro-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1421311-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrido[3,2-d]pyrimidine-5(6H)-carboxylic acid, 2-chloro-7,8-dihydro-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001119254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


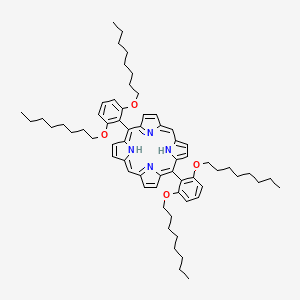
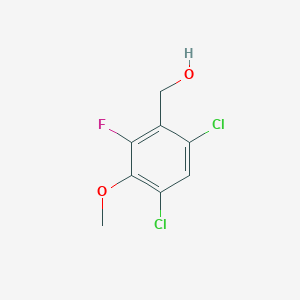
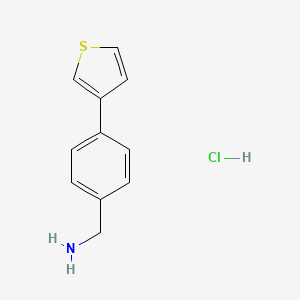
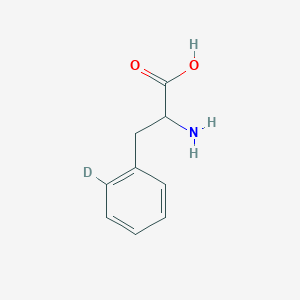
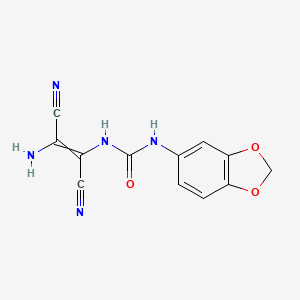
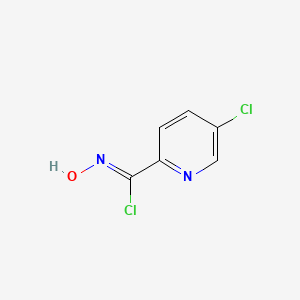
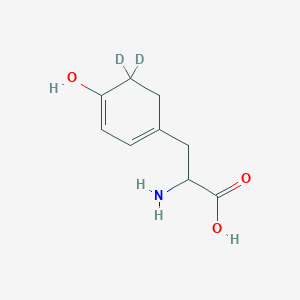
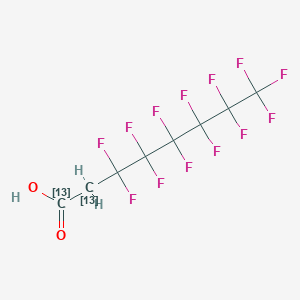
![Tetrabutylazanium;trifluoro-[4-(hydroxymethyl)phenyl]boranuide](/img/structure/B1460103.png)
